BenchChemオンラインストアへようこそ!

AG-538

IGF-1R Substrate-competitive inhibition ATP-competitive inhibition

AG-538 (Tyrphostin AG 538) is the definitive substrate-competitive IGF-1R kinase inhibitor, maintaining potency in high intracellular ATP concentrations that antagonize ATP-competitive agents. Its dual-catechol pharmacophore enables unique substrate-mimetic binding, making it indispensable for nanocarrier encapsulation, crosstalk studies, and metabolic stress models. Choose AG-538 when experimental integrity demands non-ATP-competitive mechanism validation.

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
CAS No. 133550-18-2
Cat. No. B1666632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-538
CAS133550-18-2
SynonymsAG538;  AG 538;  AG-538;  Tyrphostin AG-538
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H/b11-5+
InChIKeyCANOJKGQDCJDOX-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AG-538 (CAS 133550-18-2) Compound Overview for IGF-1R Kinase Inhibitor Research


Tyrphostin AG-538 (CAS 133550-18-2) is a chalcone-based, substrate-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase [1]. As a member of the tyrphostin family of tyrosine kinase inhibitors, AG-538 exhibits a distinct mechanism of action by competing with the receptor's natural substrate rather than with ATP [2]. This compound serves as a critical tool molecule for dissecting IGF-1R-dependent signaling pathways in oncology research, particularly in models where ATP-competitive inhibition may be confounded by high intracellular ATP concentrations . AG-538's low molecular weight (297.3 g/mol) and cell-permeable nature facilitate its use in in vitro and ex vivo experimental systems .

Critical Differentiation of AG-538 from Common IGF-1R Inhibitor Substitutes


Generic substitution of AG-538 with other IGF-1R inhibitors is scientifically unsound due to its unique, non-ATP-competitive mechanism. Unlike the majority of clinical-stage IGF-1R inhibitors which target the ATP-binding pocket (e.g., NVP-AEW541, BMS-754807), AG-538 is a substrate-competitive inhibitor that directly blocks the receptor's interaction with its endogenous tyrosine-containing substrates [1]. This mechanistic divergence translates to distinct inhibition profiles in cellular assays: AG-538 maintains potency in environments with high intracellular ATP concentrations (1-5 mM) that typically antagonize ATP-competitive inhibitors . Furthermore, AG-538's dual-catechol pharmacophore, while presenting oxidative stability challenges addressed by its I-OMe derivative [2], is essential for its substrate-mimetic binding mode, a feature absent in simpler benzylidene malononitrile tyrphostins like AG-1024 [3]. Selection of AG-538 is therefore driven by experimental requirements for substrate-competitive inhibition, not merely IGF-1R target engagement.

Quantitative Differentiation Evidence: AG-538 vs. In-Class and Alternative IGF-1R Inhibitors


Substrate-Competitive vs. ATP-Competitive Inhibition: AG-538 vs. NVP-AEW541

AG-538 is a substrate-competitive inhibitor of IGF-1R, with an IC50 of 61 nM in a cell-free kinase assay [1]. In contrast, the clinical-stage inhibitor NVP-AEW541 is an ATP-competitive inhibitor with an IC50 of 86-150 nM against IGF-1R in similar biochemical assays [2]. The mechanistic difference is critical: AG-538's potency is unaffected by high intracellular ATP concentrations (1-5 mM), whereas ATP-competitive inhibitors like NVP-AEW541 experience reduced apparent potency in ATP-rich cellular environments .

IGF-1R Substrate-competitive inhibition ATP-competitive inhibition Kinase assay

Selectivity Profiling: AG-538 vs. AG-1024 vs. NVP-AEW541

AG-538 demonstrates a selectivity window of approximately 1.9-fold for IGF-1R over the insulin receptor (IR) based on poly(Glu,Tyr) substrate phosphorylation assays: IC50 of 60 nM for IGF-1R versus 113 nM for IR . AG-1024, another tyrphostin, shows lower selectivity with IC50 values of 18 µM for IGF-1R and 80 µM for IR, a 4.4-fold selectivity but at much higher absolute concentrations [1]. NVP-AEW541, an ATP-competitive inhibitor, exhibits 27-fold selectivity for native IGF-1R over IR in cellular assays (IC50 0.086 µM vs. 2.3 µM) [2].

IGF-1R Insulin receptor (IR) Kinase selectivity Off-target

In Vitro Cytotoxicity in Nutrient-Deprived Cancer Cells: AG-538 vs. I-OMe-AG-538

AG-538 exhibits preferential cytotoxicity towards nutrient-deprived PANC1 pancreatic cancer cells, a phenotype not fully recapitulated by its methylated derivative I-OMe-AG-538 [1]. In a direct comparison, I-OMe-AG-538 demonstrated an IC50 of 2 µM in a PI5P4Kα assay, while AG-538 itself showed an IC50 of 14 µM against the NS3 helicase in a separate FP-based assay, highlighting differential activity profiles [2]. The parent compound AG-538, however, retains stronger substrate-competitive inhibition of IGF-1R (IC50 = 61 nM) compared to I-OMe-AG-538's ATP-competitive inhibition of PI5P4Kα (IC50 = 1 µM) .

Nutrient deprivation Pancreatic cancer Cytotoxicity PANC1

In Vivo Efficacy in Tumor Xenograft Models: AG-538-Loaded Nanomedicine vs. Free AG-538

AG-538, when encapsulated in anti-EGFR nanobody-liposomes (EGa1-AG538-L), demonstrates significant tumor growth inhibition in head and neck squamous cell carcinoma xenograft models in vivo [1]. This formulation, which delivers AG-538 intracellularly, yields sustained inhibition of both EGFR and IGF-1R signaling pathways, leading to enhanced anti-proliferative effects compared to free AG-538 [2]. In contrast, free AG-538 has limited in vivo utility due to its rapid clearance and catechol oxidation, underscoring the value of formulation-based delivery for translational studies [3].

Nanomedicine Tumor xenograft IGF-1R/EGFR crosstalk In vivo

Broad-Spectrum Kinase Inhibition Profile: AG-538 vs. NVP-AEW541

AG-538 exhibits a broader kinase inhibition profile compared to the highly selective ATP-competitive inhibitor NVP-AEW541. In poly(Glu,Tyr) substrate assays, AG-538 inhibits IGF-1R, IR, EGFR, and Src with IC50 values of 60 nM, 113 nM, 370 nM, and 2.4 µM, respectively . In contrast, NVP-AEW541 shows >100-fold selectivity for IGF-1R over other tested kinases, with IC50 values >10 µM for EGFR (HER1), PDGFR, and Bcr-Abl [1]. This broader polypharmacology of AG-538 may be advantageous in models of compensatory signaling where multi-kinase inhibition is desired.

Kinase profiling Polypharmacology Src EGFR

Optimal Experimental Scenarios for Procuring AG-538 (CAS 133550-18-2)


Dissecting Substrate-Competitive vs. ATP-Competitive IGF-1R Signaling

AG-538 is the tool of choice for researchers investigating the differential effects of substrate-competitive inhibition on IGF-1R downstream signaling. Its mechanism, distinct from ATP-competitive inhibitors like NVP-AEW541, allows for the study of signaling dynamics in high-ATP environments (e.g., intact cells) where ATP-competitive inhibitors may show reduced potency [1]. This makes AG-538 essential for experiments designed to compare substrate-competitive and ATP-competitive modes of IGF-1R blockade .

Modeling IGF-1R Dependence in Nutrient-Deprived Cancer Cells

AG-538's preferential cytotoxicity toward nutrient-deprived PANC1 pancreatic cancer cells [1] positions it as a critical compound for studying IGF-1R addiction under metabolic stress. This phenotype, observed with AG-538 but less pronounced with its I-OMe derivative, is relevant for investigating tumor microenvironments where nutrient deprivation drives therapeutic resistance .

Development of Targeted Nanomedicines for IGF-1R/EGFR Co-Inhibition

AG-538 is uniquely suited for formulation into targeted nanomedicines due to its hydrophobic nature and potent intracellular activity when delivered via nanocarriers [1]. The compound has been successfully encapsulated in anti-EGFR nanobody-liposomes, demonstrating in vivo efficacy in tumor xenograft models . Researchers developing combination therapies that require simultaneous inhibition of IGF-1R and EGFR should prioritize AG-538 for such formulations [2].

Profiling Kinase Selectivity in IGF-1R Signaling Networks

AG-538's broad kinase inhibition profile (IGF-1R, IR, EGFR, Src) makes it a valuable tool for mapping signaling networks where IGF-1R crosstalks with other receptor tyrosine kinases [1]. Unlike highly selective inhibitors like NVP-AEW541, AG-538 can be used to interrogate polypharmacological effects in cellular models of cancer, particularly in EGFR-overexpressing tumor types .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-538

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.